![molecular formula C13H18N2O B2783735 (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1266843-56-4](/img/structure/B2783735.png)
(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic compound. It contains a bicyclic structure, which is a structure in organic chemistry where two rings share more than two atoms in common . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and one of the simplest aromatic systems .
Synthesis Analysis
The synthesis of such complex bicyclic structures often involves multiple steps and requires careful planning . One common approach is the intramolecular cyclopropanation of epoxy compounds . Another approach involves the use of a three-component coupling reaction of alk-4-enyl iodides with CO and alkenes in the presence of zinc .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and the pyridine ring. The stereochemistry at the 1R and 5S positions will also play a significant role in the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring and the hydroxyl group. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions . The hydroxyl group can participate in a variety of reactions, including esterification and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could make the compound somewhat polar, and the hydroxyl group could enable it to form hydrogen bonds .Applications De Recherche Scientifique
Stereoselective Synthesis and Chemical Characterization
The compound (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, related to potent inhibitors and pharmacologically interesting compounds, has been the focus of various research efforts aimed at understanding its synthesis, stereochemistry, and potential applications in medicinal chemistry. One key study describes the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting the precise stereochemical manipulation required to achieve desired pharmacological properties (Zecheng Chen et al., 2010).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses are crucial for understanding the conformation and reactivity of chemical compounds. A study on related azabicyclooctan-ols, including spectroscopic studies, provides insight into the conformation of these compounds, which is essential for their biological activity and interaction with biological targets. This research aids in the development of pharmacologically active compounds by offering a deeper understanding of their structural properties (I. Iriepa et al., 2001).
Potential Therapeutic Applications
Research into derivatives of this compound also explores their potential therapeutic applications. One study identifies a novel selective agonist of the α7 neuronal nicotinic acetylcholine receptor, indicating potential use in treating cognitive impairment associated with neurological disorders. Such findings underscore the importance of this compound in developing new therapies for cognitive disorders, including schizophrenia (A. Mazurov et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
The compound “8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol” is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets, including various neurotransmitter receptors and transporters.
Mode of Action
Tropane alkaloids typically act as competitive antagonists or inhibitors, binding to the active site of their target proteins and preventing the normal substrate from interacting with these sites .
Biochemical Pathways
Tropane alkaloids are known to affect several pathways, particularly those involving neurotransmitters such as acetylcholine and dopamine . By binding to receptors and transporters involved in these pathways, tropane alkaloids can alter neurotransmitter levels and disrupt normal signaling processes.
Result of Action
By analogy with other tropane alkaloids, it might be expected to alter neurotransmitter levels and disrupt normal cellular signaling processes .
Propriétés
IUPAC Name |
8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13-7-11-4-5-12(8-13)15(11)9-10-3-1-2-6-14-10/h1-3,6,11-13,16H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFISUMYIASSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

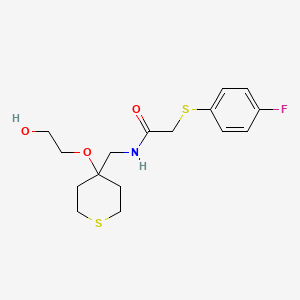
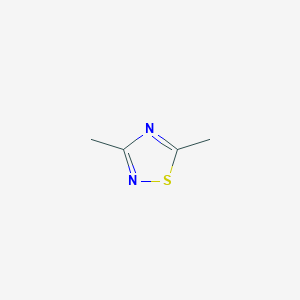
![N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide](/img/structure/B2783658.png)
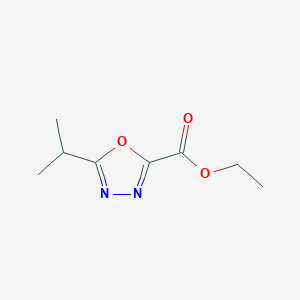
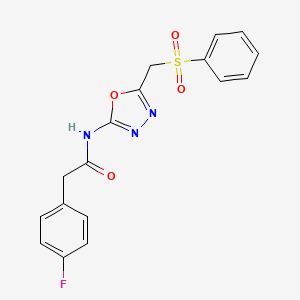
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2783661.png)
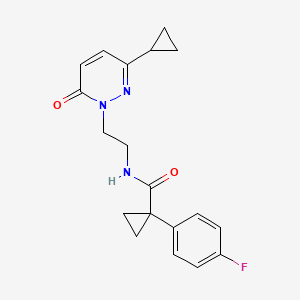
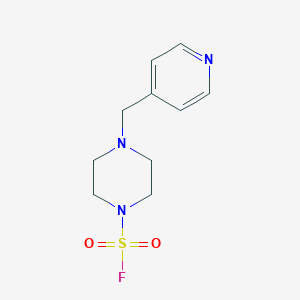
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)
![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)
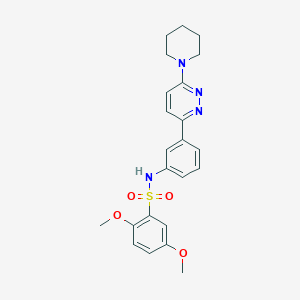
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)
![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)